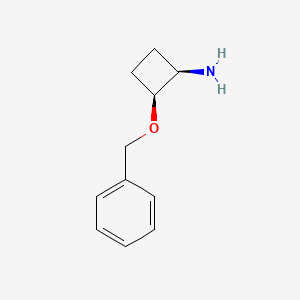

(1R,2S)-2-(Benzyloxy)cyclobutanamine

CAS No.:

Cat. No.: VC16478282

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO |

|---|---|

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | (1R,2S)-2-phenylmethoxycyclobutan-1-amine |

| Standard InChI | InChI=1S/C11H15NO/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+/m1/s1 |

| Standard InChI Key | PWZQZJTVISDNTA-MNOVXSKESA-N |

| Isomeric SMILES | C1C[C@@H]([C@@H]1N)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CC(C1N)OCC2=CC=CC=C2 |

Introduction

(1R,2S)-2-(Benzyloxy)cyclobutanamine is a chiral organic compound characterized by a cyclobutane ring substituted with a benzyloxy group and an amine functional group. Its stereochemistry, denoted by the (1R,2S) configuration, is critical for its biological and chemical properties. This compound belongs to the class of cyclic amines and has garnered significant attention in medicinal chemistry due to its potential applications in drug development and biological research.

Structural Features and Stereochemistry

The stereochemistry of (1R,2S)-2-(Benzyloxy)cyclobutanamine is pivotal for its reactivity and biological interactions. The specific spatial arrangement of the benzyloxy and amine groups influences its binding affinity to biological targets such as enzymes or receptors.

Structural Highlights:

-

Cyclobutane Ring: A strained four-membered ring that contributes to unique reactivity.

-

Benzyloxy Group: Enhances lipophilicity and potential interactions with hydrophobic biological sites.

-

Chirality: The (1R,2S) configuration determines the compound's interaction with stereospecific biological systems.

Synthesis Methods

The synthesis of (1R,2S)-2-(Benzyloxy)cyclobutanamine typically involves advanced organic reactions designed to ensure stereochemical control.

Common Synthetic Routes:

-

Mitsunobu Reaction:

-

A widely used method to introduce the benzyloxy group onto a cyclobutane framework.

-

Reagents: Triphenylphosphine and azodicarboxylate.

-

Deprotection steps often involve strong acids like trifluoroacetic acid.

-

-

Reductive Amination:

-

Cyclobutanones can be converted into amines using reductive amination techniques.

-

Reagents include amines and reducing agents such as sodium cyanoborohydride.

-

-

Chiral Resolution:

-

Enantioselective synthesis or resolution techniques may be employed to isolate the desired (1R,2S) stereoisomer.

-

Chemical Reactivity

(1R,2S)-2-(Benzyloxy)cyclobutanamine exhibits reactivity typical of amines and ethers. The strained cyclobutane ring also contributes to unique reaction pathways.

Reaction Types:

-

Nucleophilic Substitution: The benzyloxy group can participate in substitution reactions under appropriate conditions.

-

Amine Functional Group Reactions: Includes acylation, alkylation, and Schiff base formation.

-

Ring Strain Reactions: The cyclobutane ring may undergo ring-opening reactions under specific conditions.

Biological Applications

The compound's structural features make it a promising candidate for medicinal chemistry research.

Potential Applications:

-

Drug Development:

-

Cyclobutane derivatives are known for their activity in modulating neurotransmission or cellular signaling pathways.

-

The benzyloxy group enhances hydrophobic interactions with biological targets.

-

-

Biological Targeting:

-

Interaction with enzymes or receptors is influenced by the stereochemistry of the compound.

-

Studies suggest potential applications in targeting diseases involving neurotransmitter regulation or enzymatic dysfunction.

-

Analytical Characterization

To confirm the structure and purity of (1R,2S)-2-(Benzyloxy)cyclobutanamine, various spectroscopic techniques are employed.

Common Analytical Methods:

-

Nuclear Magnetic Resonance (NMR):

-

-NMR and -NMR are used to verify the chemical environment of hydrogen and carbon atoms.

-

-

Infrared Spectroscopy (IR):

-

Identifies functional groups such as amines () and ethers ().

-

-

Mass Spectrometry (MS):

-

Provides molecular weight confirmation and fragmentation patterns.

-

Comparative Data Table

| Property | Value/Details |

|---|---|

| Molecular Formula | C₁₁H₁₅NO |

| Molar Mass | ~177.24 g/mol |

| Stereochemistry | (1R,2S) |

| Key Functional Groups | Benzyloxy (), Amine () |

| Common Synthesis Method | Mitsunobu Reaction |

| Applications | Medicinal Chemistry, Drug Development |

Research Outlook

While significant progress has been made in understanding (1R,2S)-2-(Benzyloxy)cyclobutanamine's structural properties, further studies are needed to elucidate its precise mechanism of action in biological systems. Research into its pharmacokinetics, toxicity profile, and structure-activity relationships could unveil new therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume